2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

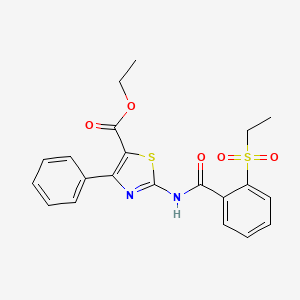

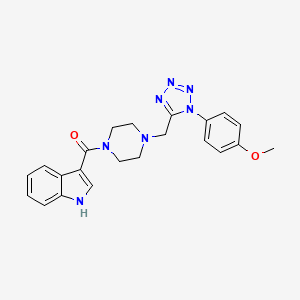

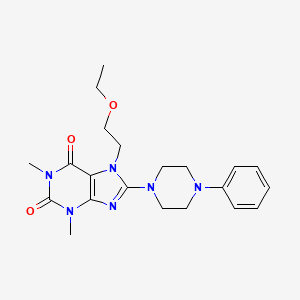

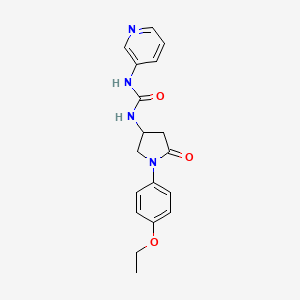

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of ongoing research. While the specific synthesis of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates involves the addition of thioamides to ethyl glyoxylate, followed by treatment with acetyl chloride and sodium cyanide to yield the target heterocycles . Another method involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods could potentially be adapted for the synthesis of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted with various functional groups to alter the compound's properties. Vibrational spectroscopic investigations can provide insights into the optimized molecular structure and vibrational wavenumbers of similar compounds, such as 2-[4-(4-phenylbutanamido)phenyl]-5-ethylsulphonyl-benzoxazole . These studies, along with molecular docking, can reveal how the molecule interacts with biological targets, which is crucial for understanding its potential as a therapeutic agent.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug design. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can lead to the formation of various substituted thiazole compounds . The reactivity of the thiazole ring allows for the introduction of different substituents, which can significantly impact the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. For instance, the melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C . These properties are important for the practical application of these compounds in pharmaceutical formulations and their behavior in biological systems.

科学研究应用

化学合成及修饰

- 合成技术: 研究包括针对相关噻唑羧酸衍生物开发各种合成技术。这些衍生物通过酰化、甲基化和转化过程合成,为创建结构相似的化合物(如 2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯)奠定基础,以便在药物化学中进一步研究和应用 (Dovlatyan 等,2004)。

抗菌和抗肿瘤剂

- 抗菌和抗肿瘤潜力: 已探索了包括与 2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯在结构上相关的各种噻唑衍生物作为抗菌和抗肿瘤剂的潜力。带有噻唑部分的新型羟肟酸系列对几种人癌细胞系表现出有希望的细胞毒性,并且对组蛋白脱乙酰基酶 (HDAC) 表现出相当的抑制作用,这表明 2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯在开发新癌症疗法中具有潜在的研究应用 (Anh 等,2020)。

光物理和光化学性质

- 光物理研究: 已研究相关噻唑-5-羧酸乙酯衍生物的光化学行为和光物理性质,重点是它们的荧光和单线态氧活化性质。这表明 2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯在光物理和光化学领域具有潜在的研究应用,包括针对各种应用开发光敏剂 (Amati 等,2010)。

受体结合研究

- 受体结合见解: 对与 2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯在结构上相关的化合物的研究提供了受体结合机制的见解,特别是在胰腺β细胞的降血糖活性和胰岛素释放的背景下。这强调了该化合物在探索受体配体相互作用和设计针对代谢紊乱的药物方面的潜在效用 (Brown 和 Foubister,1984)。

荧光和敏化性质

- 荧光分子探针: 对与噻唑衍生物相关的荧光溶剂变色染料的研究表明 2-(2-(乙基磺酰基)苯甲酰胺基)-4-苯基噻唑-5-羧酸乙酯在开发用于生物研究的灵敏荧光分子探针中具有潜在用途。这些化合物的强溶剂依赖性荧光可用于研究各种生物事件和过程 (Diwu 等,1997)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as benzamides and thiazoles, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The ethylsulfonyl and benzamido groups could potentially form hydrogen bonds with their targets, leading to changes in the target’s function .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Many drugs work by modulating the activity of enzymes, which can have downstream effects on various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. The presence of the ethyl and phenyl groups in this compound could potentially affect its solubility and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain molecule in the cell .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of this compound could be affected by the pH of its environment .

属性

IUPAC Name |

ethyl 2-[(2-ethylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-3-28-20(25)18-17(14-10-6-5-7-11-14)22-21(29-18)23-19(24)15-12-8-9-13-16(15)30(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRGMRJWESJEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)CC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)

![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)

![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)